![molecular formula C15H12F3NO3S B3122696 N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 303152-35-4](/img/structure/B3122696.png)
N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TFB-TAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. It belongs to the class of sulfonamide compounds and is synthesized using a specific method.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Derivatives : Benzenesulfonamide derivatives, including N-(4-acetylphenyl)benzenesulfonamide, have been synthesized and explored for their reactivity towards various nucleophiles, leading to the formation of novel sulfonamide derivatives with potential pharmacological applications (Fahim & Shalaby, 2019).
Crystal Structure and Stability : Studies on arylsulfonamide derivatives, like N-(4-acetylphenyl)benzenesulfonamide, have revealed insights into their molecular conformation and crystal assembly, showing how chloro substitutions impact the molecular structure and intermolecular architecture (Fernandes et al., 2011).
Synthesis and Characterization : The one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been accomplished, showcasing methods that yield high purity compounds with potential for further pharmacological investigation (Kobkeatthawin et al., 2017).
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition : Synthesized benzenesulfonamide derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes, an area of interest for various therapeutic applications (Gul et al., 2016).
Antioxidant and Enzyme Inhibition : Novel benzenesulfonamides incorporating triazine structures have shown antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, relevant for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Development as Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, showing potential for treating diseases like breast cancer and psychiatric disorders (Yamada et al., 2016).
Antimalarial Lead Compounds : Derivatives of benzenesulfonamide, specifically trifluoromethyl-substituted ones, have been identified as promising antimalarial lead compounds through rational design and docking studies (Boechat et al., 2011).
Conformational Studies
- Structural Analysis and Cytotoxicity : Conformational variability in sulfonamide-chalcone hybrids, derived from benzenesulfonamides, has been studied, revealing different levels of planarity in their molecular backbones and implications for cytotoxic activity (Castro et al., 2015).
properties
IUPAC Name |
N-(2-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)13-7-2-3-8-14(13)19-23(21,22)12-6-4-5-11(9-12)15(16,17)18/h2-9,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAHHPTXNYEWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190137 | |
Record name | Benzenesulfonamide, N-(2-acetylphenyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303152-35-4 | |
Record name | Benzenesulfonamide, N-(2-acetylphenyl)-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303152-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(2-acetylphenyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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